molecular formula C7H16Cl2N2O2 B1418727 1,4-Dimethylpiperazine-2-carboxylic acid dihydrochloride CAS No. 1174064-55-1

1,4-Dimethylpiperazine-2-carboxylic acid dihydrochloride

Cat. No. B1418727
M. Wt: 231.12 g/mol
InChI Key: UPJQXMOMHHDOSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dimethylpiperazine-2-carboxylic acid dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O2 . It is a solid substance and is available for purchase from various suppliers .


Molecular Structure Analysis

The molecular structure of 1,4-Dimethylpiperazine-2-carboxylic acid dihydrochloride is represented by the InChI code 1S/C7H14N2O2/c1-8-3-4-9(2)6(5-8)7(10)11/h6H,3-5H2,1-2H3,(H,10,11) . The molecular weight of the compound is 158.2 g/mol .


Physical And Chemical Properties Analysis

1,4-Dimethylpiperazine-2-carboxylic acid dihydrochloride is a solid substance . It has a molecular weight of 158.2 g/mol . It should be stored in a dry room at normal temperature .

Scientific Research Applications

Chemical Synthesis and Drug Development

1,4-Dimethylpiperazine-2-carboxylic acid dihydrochloride is a chemical compound with potential applications in chemical synthesis and drug development. Its structural features make it a candidate for the synthesis of various pharmaceutical compounds. For instance, diketopiperazines (DKPs), which are cyclic dipeptides formed from two amino acids, have demonstrated a wide range of bioactive properties and potential in drug discovery. The rigid structure, chiral nature, and varied side chains of DKPs lead to diverse medicinal applications, including anti-tumor, neuroprotective, and immune regulatory effects. The development of bioactive DKPs, potentially involving derivatives of 1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride, represents a promising area of research in the pharmaceutical industry (Wang et al., 2013).

Environmental Toxicology and Risk Assessment

The environmental impact and toxicological profile of chemical compounds, including those related to 1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride, are critical areas of study. Research in this field focuses on understanding the fate, behavior, and potential toxic effects of chemical compounds on ecosystems and human health. For example, studies on the herbicide 2,4-dichlorophenoxyacetic acid (2,4-D) provide insights into the environmental persistence, mobility, and eco-toxicological effects of similar compounds. These studies contribute to risk assessments and the development of strategies to mitigate environmental contamination and exposure risks to non-target organisms, including humans (Islam et al., 2017).

Biocatalysis and Industrial Biotechnology

The role of carboxylic acids, including derivatives like 1,4-dimethylpiperazine-2-carboxylic acid dihydrochloride, in biocatalysis and industrial biotechnology is an area of growing interest. Carboxylic acids serve as precursors for a variety of industrial chemicals and bio-based products. Research on the inhibition effects of carboxylic acids on microbial biocatalysts is vital for developing robust microbial strains for industrial applications. Understanding the mechanisms of inhibition and engineering microbial strains with enhanced tolerance to carboxylic acids can lead to more efficient production processes for bio-based chemicals and fuels (Jarboe et al., 2013).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if swallowed, calling a poison center or doctor if you feel unwell (P301+P312) .

properties

IUPAC Name

1,4-dimethylpiperazine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.2ClH/c1-8-3-4-9(2)6(5-8)7(10)11;;/h6H,3-5H2,1-2H3,(H,10,11);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPJQXMOMHHDOSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C(=O)O)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90670695
Record name 1,4-Dimethylpiperazine-2-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dimethylpiperazine-2-carboxylic acid dihydrochloride

CAS RN

1174064-55-1
Record name 1,4-Dimethylpiperazine-2-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90670695
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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